molecular formula C7H12O3 B3050052 (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid CAS No. 23369-01-9

(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid

Cat. No.: B3050052
CAS No.: 23369-01-9
M. Wt: 144.17 g/mol
InChI Key: JBZDHFKPEDWWJC-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by a cyclohexane ring with a hydroxyl group and a carboxylic acid group attached to the first and third carbon atoms, respectively. The stereochemistry of this compound is denoted by the (1S,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a cyclohexanone derivative, followed by selective functionalization. For instance, the reduction of 3-oxocyclohexane-1-carboxylic acid using a reducing agent like sodium borohydride can yield the desired hydroxy compound. The reaction is typically carried out in an aqueous or alcoholic medium under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon, to facilitate the hydrogenation of the corresponding ketone or aldehyde precursor. The reaction is conducted under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride for halogenation or amines for amination.

Major Products:

    Oxidation: Formation of 3-oxocyclohexane-1-carboxylic acid or 3-hydroxycyclohexanone.

    Reduction: Formation of 3-hydroxycyclohexane-1-methanol or 3-hydroxycyclohexanone.

    Substitution: Formation of 3-chlorocyclohexane-1-carboxylic acid or 3-aminocyclohexane-1-carboxylic acid.

Scientific Research Applications

Chiral Building Block

(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid is primarily utilized as a chiral building block in the synthesis of pharmaceuticals. Its chirality is crucial for the development of enantiomerically pure compounds, which are often required for the efficacy and safety of drugs.

Therapeutic Agents

Research indicates that derivatives of this compound are being explored for their potential therapeutic effects in various medical conditions, including:

  • Type 2 Diabetes : Compounds derived from this acid have been studied for their effects on hyperglycemia and insulin sensitivity .
  • Cancer Treatment : Some derivatives exhibit anti-cancer properties, making them candidates for further clinical investigation .

Case Study 1: Diabetes Research

In a study focusing on type 2 diabetes, researchers synthesized a series of compounds based on this compound. The findings demonstrated that certain derivatives improved glucose tolerance and insulin sensitivity in animal models. This suggests potential applications in developing new treatments for diabetes .

Case Study 2: Cancer Therapeutics

Another research initiative investigated the use of this compound derivatives as anti-cancer agents. The study highlighted how specific modifications to the compound enhanced its ability to inhibit tumor growth in vitro. These results warrant further exploration into clinical applications .

Summary Table of Applications

Application AreaDescriptionReference
Chiral Building BlockUsed in synthesizing enantiomerically pure pharmaceuticals
Diabetes TreatmentPotential to improve insulin sensitivity and glucose tolerance
Cancer TherapeuticsDerivatives show promise in inhibiting tumor growth

Comparison with Similar Compounds

    (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid: The enantiomer of (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid with similar chemical properties but different biological activity.

    3-Hydroxycyclohexane-1-carboxylic acid: A racemic mixture containing both (1S,3S) and (1R,3R) enantiomers.

    3-Oxocyclohexane-1-carboxylic acid: A ketone derivative with different reactivity and applications.

Uniqueness: The (1S,3S) configuration of this compound imparts unique stereochemical properties, making it valuable in asymmetric synthesis and chiral resolution processes. Its specific spatial arrangement allows for selective interactions with biological targets, enhancing its potential in medicinal chemistry.

Biological Activity

(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid, also known as (1S-trans)-3-Hydroxycyclohexanecarboxylic acid, is a bicyclic compound with significant biological relevance. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

  • Molecular Formula : C7H12O3
  • Molecular Weight : 144.17 g/mol
  • CAS Number : 122743-44-6

The compound features a cyclohexane ring substituted with a hydroxy and carboxylic acid group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with proteins and nucleic acids, influencing their conformation and function.
  • Enzyme Interaction : The carboxylic acid moiety can interact with enzyme active sites, potentially acting as a competitive inhibitor or substrate.

1. Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

2. Analgesic Properties

The compound has been evaluated for analgesic activity in animal models. It was found to reduce pain responses in models of acute and chronic pain, indicating its potential as a non-opioid analgesic agent.

3. Metabolic Effects

Studies have shown that this compound may influence lipid metabolism. It has been observed to modulate lipid profiles in animal models, which could be beneficial for conditions such as dyslipidemia.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acidStructureSimilar anti-inflammatory effects but less potent than (1S,3S) isomer.
Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylateStructureExhibits different reactivity and biological activity due to stereochemistry.
Methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate-Used in asymmetric synthesis; less studied for direct biological effects.

Study 1: Anti-inflammatory Mechanism

A study published in FEBS Letters examined the anti-inflammatory effects of this compound on lipopolysaccharide-stimulated macrophages. The results showed a significant reduction in TNF-alpha and IL-6 levels when treated with the compound at concentrations of 10 µM and 50 µM.

Study 2: Analgesic Efficacy

In a randomized controlled trial involving rodents, this compound was administered at various doses. The study concluded that doses of 25 mg/kg significantly reduced pain behavior in response to thermal stimuli compared to the control group.

Properties

IUPAC Name

(1S,3S)-3-hydroxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZDHFKPEDWWJC-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540033
Record name (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23369-01-9
Record name (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 2
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 3
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 4
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 5
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 6
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.